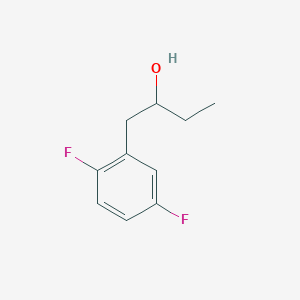

1-(2,5-Difluorophenyl)butan-2-ol

Description

1-(2,5-Difluorophenyl)butan-2-ol is a chiral secondary alcohol featuring a butan-2-ol backbone substituted with a 2,5-difluorophenyl group at the first carbon. This compound is primarily recognized as a key intermediate in synthesizing azole-based antifungal agents, particularly derivatives incorporating 1,2,4-triazole moieties . Its structural configuration—specifically the fluorine substituents at the 2- and 5-positions of the phenyl ring—enhances electronic and steric properties critical for biological activity.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-9(13)6-7-5-8(11)3-4-10(7)12/h3-5,9,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSZFUJYXDHELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)butan-2-ol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(2,5-Difluorophenyl)butan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets, leading to various biological effects. For instance, its derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride

- Structure : Features a primary amine (-NH₂) at the first carbon instead of a hydroxyl (-OH) at the second carbon.

2,3-Dimethyl-1-butanol

- Structure : A simpler secondary alcohol lacking fluorinated aromatic substituents.

- Key Difference : Absence of the difluorophenyl group eliminates electronic modulation critical for targeting fungal enzymes.

Derivatives with Varied Fluorophenyl Substituents

2,4-Difluorophenyl Analogues

Triazole-Containing Derivatives

- Example : 1-(1H-1,2,4-Triazol-1-yl)butan-2-ol derivatives with 2,5-difluorophenyl groups .

- Key Difference : Incorporation of the triazole ring enhances antifungal potency by mimicking the sterol structure in fungal cell membranes, a feature absent in the parent alcohol.

Data Table: Comparative Analysis of Key Compounds

Research Findings on Substituent Effects

- Fluorine Position : The 2,5-difluorophenyl configuration in this compound optimizes electronic effects for intermediate stability and downstream reactivity, whereas 2,4-difluorophenyl analogues are preferred in voriconazole for enhanced target binding .

- Functional Groups : Alcohol derivatives serve as precursors, while amine analogues (e.g., HD-3325) lack the necessary reactivity for triazole incorporation, limiting their pharmacological utility .

Biological Activity

1-(2,5-Difluorophenyl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a butanol backbone with a hydroxyl group (-OH) at the second carbon and a 2,5-difluorophenyl substituent. Its chiral nature leads to the existence of stereoisomers, which may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may modulate enzyme activity or receptor interactions, influencing biochemical pathways crucial for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are vital for pathogen survival, particularly in antifungal applications.

- Receptor Modulation : Its structural properties allow it to interact with various receptors, potentially leading to therapeutic effects.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. Studies have demonstrated its efficacy against various fungal pathogens. For instance:

- Inhibition of Fungal Growth : Compounds structurally related to this compound have been shown to inhibit the growth of fungi such as Candida and Aspergillus species.

| Compound | Activity Type | Pathogen | IC50 (µM) |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | 15.3 |

| Derivative A | Antifungal | Aspergillus niger | 12.7 |

| Derivative B | Antifungal | Candida glabrata | 18.4 |

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines:

- Cell Line Studies : In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

| Cell Line | Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| A549 | 45 | 50 |

| MCF7 | 38 | 50 |

Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal efficacy of several derivatives of this compound against clinical isolates of Candida. The study concluded that specific modifications to the fluorinated phenyl group enhanced antifungal activity significantly.

Study 2: Cancer Cell Apoptosis

Another investigation focused on the compound's ability to induce apoptosis in human cancer cells. The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.